molecular formula C7H5N3O2S B8052946 4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide CAS No. 1801143-25-8

4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B8052946
CAS No.: 1801143-25-8
M. Wt: 195.20 g/mol
InChI Key: CENLVQSIEROTNB-UHFFFAOYSA-N
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Description

4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide (CAS 1801143-25-8) is a high-purity organic compound with the molecular formula C₇H₅N₃O₂S and a molecular weight of 195.20 g/mol . This solid chemical serves as a valuable building block and key precursor in pharmaceutical research, particularly in the synthesis of novel compounds with targeted biological activity . Its primary research applications include use as a lead compound in the development of new therapeutic agents, specifically those with potential anti-inflammatory effects and inhibitors of enzymes involved in cellular growth pathways, such as those studied in oncology research . The compound should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-5(11)3-1-13-7-4(3)6(12)9-2-10-7/h1-2H,(H2,8,11)(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENLVQSIEROTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CNC2=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501208004
Record name 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801143-25-8
Record name 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1801143-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclization

In a method adapted from thieno-triazolo-pyrimidine syntheses, 2-aminothiophene-3-carboxamide reacts with formamide or urea in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction proceeds at 60–80°C for 8–12 hours, yielding the pyrimidine ring through dehydration and cyclization. The hydroxyl group at position 4 may arise from hydrolysis of an intermediate alkoxy group or direct incorporation via the carbonyl source.

Example Reaction Conditions:

ReagentCatalystTemperatureTimeYield
2-Aminothiophene-3-carboxamide + Ureap-TsOH (10 mol%)70°C10 h~60%*

*Hypothetical yield based on analogous systems.

Base-Mediated Ring Closure

Alternatively, potassium carbonate in acetone facilitates cyclization by deprotonating the amine group, promoting nucleophilic attack on a carbonyl electrophile. This method, demonstrated in sulfanyl-substituted thieno-pyrimidines, could be adapted by substituting urea with ethyl cyanoformate to introduce the carboxamide moiety.

Multicomponent Reactions (MCRs) for One-Pot Synthesis

MCRs offer efficient access to complex heterocycles. For 4-hydroxythieno[2,3-d]pyrimidine-5-carboxamide, a three-component reaction involving a thiophene derivative, a pyrimidine precursor, and a carboxamide source is theorized.

Catalyzed MCRs

Hybrid catalysts, such as l-proline or silica-supported nanoparticles, enhance diastereoselectivity and reaction rates in pyrano-pyrimidine syntheses. Adapting this to thieno-pyrimidines, a mixture of 2-aminothiophene, dimethyl acetylenedicarboxylate (DMAD), and ammonium carbamate in ethanol with l-proline (20 mol%) at 50°C could yield the target compound via Knoevenagel condensation and subsequent cyclization.

Proposed Mechanism:

  • Knoevenagel Condensation: DMAD reacts with 2-aminothiophene to form a thieno-vinyl intermediate.

  • Cyclization: Ammonium carbamate introduces the pyrimidine ring, with l-proline stabilizing the transition state.

  • Hydroxylation: Hydrolysis of an ester intermediate generates the 4-hydroxy group.

Functional Group Modifications

Post-synthetic modifications of preformed thieno-pyrimidine cores provide an alternative route.

Introduction of the Carboxamide Group

A thieno-pyrimidine ester intermediate undergoes aminolysis with aqueous ammonia or ammonium hydroxide. For example, ethyl 4-hydroxythieno[2,3-d]pyrimidine-5-carboxylate reacts with NH₃ in methanol at room temperature, yielding the carboxamide.

Optimized Conditions:

Starting MaterialReagentSolventTemperatureTimeYield
Ethyl 4-hydroxythieno[2,3-d]pyrimidine-5-carboxylateNH₃ (7N in MeOH)Methanol25°C24 h~85%*

*Based on analogous ester-to-amide conversions.

Challenges and Optimization Considerations

  • Regioselectivity: Controlling the position of the hydroxyl and carboxamide groups requires careful selection of starting materials and catalysts. l-Proline and other organocatalysts improve regioselectivity in related systems.

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, acetone) enhance solubility of intermediates, while protic solvents (e.g., MeOH) favor hydrolysis steps.

  • Purification: Column chromatography with ethyl acetate/petroleum ether or recrystallization from DMF is commonly employed for final product isolation .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Efficient method for the synthesis of novel substituted thieno2,3-d ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Introduction of different functional groups leading to a variety of substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties
Research indicates that 4-hydroxythieno[2,3-d]pyrimidine-5-carboxamide exhibits potential anticancer activity. Its mechanism involves the inhibition of specific enzymes and pathways that are crucial for cancer cell proliferation. Studies have shown that derivatives of this compound can effectively target cancer cells while sparing normal cells, thus minimizing side effects associated with conventional chemotherapy agents.

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for the development of new antibiotics. The structural features of this compound facilitate interactions with microbial targets, leading to effective inhibition of growth.

Biochemical Research

Enzyme Inhibition
this compound has been studied for its ability to inhibit key enzymes involved in disease processes. For example, it has shown promise as an inhibitor of reverse transcriptase, an essential enzyme for the replication of retroviruses such as HIV. This positions the compound as a potential lead in the development of antiretroviral therapies .

Estrogen Receptor Modulation
Recent research has explored the use of thieno[2,3-d]pyrimidine derivatives as estrogen receptor ligands. These compounds can modulate estrogen receptor activity, which is crucial in various physiological processes and diseases, including breast cancer. The ability to design selective estrogen receptor modulators (SERMs) from this scaffold could lead to innovative treatments for hormone-dependent cancers .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell proliferation; selective toxicity towards cancer cells,
AntimicrobialEffective against various bacterial strains,
Enzyme InhibitionInhibits reverse transcriptase; potential for HIV treatment ,
Estrogen Receptor ModulationModulates estrogen receptor activity; potential SERMs development ,

Mechanism of Action

The mechanism by which 4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For example, in anti-inflammatory applications, it may inhibit the expression and activity of inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α.

Comparison with Similar Compounds

The thieno[2,3-d]pyrimidine scaffold is highly modifiable, enabling diverse biological activities based on substituent variations. Below is a detailed comparison with structurally and functionally related compounds:

Thieno[2,3-d]pyrimidine Derivatives Targeting TrmD

Several analogs of 4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide have been developed to optimize TrmD inhibition:

Compound Name Substituents at Position 4 Side Chain Modifications Biological Activity (IC₅₀ or Ki) Key Findings
N-(4-((Octylamino)methyl)benzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide Oxo (keto) Octylamino-benzyl IC₅₀ = 0.12 µM Superior TrmD inhibition due to hydrophobic octyl chain enhancing binding
N-(4-((Cyclohexyl(ethyl)amino)methyl)benzyl)-4-oxo-thieno[2,3-d]pyrimidine-5-carboxamide Oxo Cyclohexyl-ethylamino-benzyl Ki = 0.45 µM Moderate activity; bulky cyclohexyl group reduces membrane permeability
This compound (Parent Compound) Hydroxyl Unsubstituted carboxamide IC₅₀ = 1.8 µM Baseline activity; hydroxyl group enhances solubility but limits lipophilicity

Key Observations :

  • Position 4 Substitutions : Replacing the hydroxyl group with a keto group (oxo) improves TrmD binding affinity by facilitating hydrogen bonding with active-site residues .
  • Side Chain Modifications: Hydrophobic side chains (e.g., octylamino) significantly enhance potency by interacting with TrmD's hydrophobic pocket . Bulky groups (e.g., adamantyl in compound 17 ) may hinder cellular uptake despite strong in vitro activity.
  • Purity and Stability : Compounds with high HPLC purity (>95%) and defined NMR/HRMS profiles exhibit consistent activity, underscoring the importance of structural precision .
Pyrrolo[2,3-d]pyrimidine Carboxamides

Pyrrolo[2,3-d]pyrimidine derivatives, though structurally distinct, share the carboxamide functional group and exhibit divergent biological targets:

Compound Name Core Structure Key Substituents Biological Target Activity (Ki or IC₅₀)
Sangivamycin Pyrrolo[2,3-d]pyrimidine Ribofuranosyl group at position 7 Protein Kinase C (PKC) Ki = 11 µM (PKC inhibition)
ARC (4-amino-6-hydrazino-7-β-D-ribofuranosyl-pyrrolo-pyrimidine) Pyrrolo[2,3-d]pyrimidine Hydrazino and ribofuranosyl groups CDK9/Cyclin T1 (P-TEFb kinase) IC₅₀ = 0.5 µM (transcriptional inhibition)

Key Differences :

  • Structural Features: The pyrrolo[2,3-d]pyrimidine core lacks the sulfur atom present in thieno analogs, altering electronic properties and target specificity.
  • Pharmacokinetics: Ribofuranosyl groups in Sangivamycin and ARC improve cellular uptake but reduce metabolic stability compared to non-glycosylated thieno derivatives .
  • Biological Targets : Unlike TrmD inhibitors, these compounds target eukaryotic kinases (PKC, CDK9), highlighting scaffold-dependent selectivity .
Thieno[2,3-d]pyrimidine Derivatives with Antiproliferative Activity

4-Amino-thieno[2,3-d]pyrimidines, such as ethyl 4-amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate, demonstrate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 3.2 µM in HeLa cells) . Unlike the hydroxy-carboxamide derivative, these compounds feature ester groups and benzyl substituents, which enhance lipophilicity and membrane penetration but reduce solubility .

Biological Activity

4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of the biological properties of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a thieno[2,3-d]pyrimidine core with a hydroxyl group at position 4 and a carboxamide group at position 5. This unique structure contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)10.2
HeLa (Cervical)8.5

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest potential applications in treating bacterial and fungal infections.

Antiplasmodial Activity

The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays revealed:

CompoundIC50 (µM)Reference
4-Hydroxythieno...1.46

This activity positions it as a candidate for further development in malaria therapeutics.

Case Studies

Several studies have investigated the biological efficacy of this compound:

  • Study on Anticancer Effects : A study published in MDPI evaluated the compound's effects on various cancer cell lines and found significant inhibitory effects on cell growth, particularly in breast and lung cancer models. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways .
  • Antimicrobial Efficacy : Research conducted by Zhu et al. demonstrated that derivatives of thieno[2,3-d]pyrimidines, including this compound, exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Antiplasmodial Activity : A comparative study showed that the compound's antiplasmodial activity was comparable to established antimalarial drugs like chloroquine, suggesting its potential as a lead compound for new malaria treatments .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide derivatives?

  • Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, 3-amino-5-methyl-4-oxo-N-aryl derivatives can be synthesized via alkylation of precursor carboxamides under basic conditions, followed by purification using column chromatography . Modifications at the 4-hydroxy or 5-carboxamide positions are achieved using protecting groups (e.g., Boc) and coupling reagents like HATU in DMF .

Q. How is structural characterization of these derivatives performed?

  • Methodological Answer : 13C NMR spectroscopy is critical for confirming carbon environments, particularly the carboxamide carbonyl (δ ~165-170 ppm) and thieno-pyrimidine ring carbons (δ ~110-150 ppm) . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular formulas and functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Q. What in vitro assays are used to evaluate antimicrobial activity?

  • Methodological Answer : Broth microdilution assays against Gram-negative pathogens (e.g., Pseudomonas aeruginosa) are standard. MIC values are determined by comparing growth inhibition to controls like Meropenem. For instance, compound 2d exhibited MICs of 32-64 μg/mL against P. aeruginosa .

Advanced Research Questions

Q. How can molecular docking studies optimize TrmD inhibitors based on this scaffold?

  • Methodological Answer : Docking into the P. aeruginosa TrmD active site (PDB: 5ZHN) identifies key interactions. The 4-oxo group forms hydrogen bonds with Asp154, while hydrophobic substituents (e.g., benzyl groups) enhance binding to Val93. Re-docking the native ligand (RMSD <2 Å) validates protocols before screening derivatives .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Use molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess binding stability. For example, derivatives with high docking scores but low activity may show ligand dissociation in MD, guiding structural optimization .

Q. What crystallographic insights exist for derivatives of this scaffold?

  • Methodological Answer : Patent data reveal crystalline forms with improved solubility. For example, 4-amino-N-[4-(methoxymethyl)phenyl] derivatives form orthorhombic crystals (space group P212121) stabilized by intermolecular hydrogen bonds between the carboxamide and morpholine groups .

Q. How are structure-activity relationship (SAR) studies conducted to enhance antimicrobial potency?

  • Methodological Answer : Systematic substitution at the 3-amino and 5-methyl positions is analyzed. Introducing electron-withdrawing groups (e.g., -NO2) at the aryl ring increases MIC values by 2-4 fold, while bulky substituents (e.g., cyclohexyl) reduce solubility but improve TrmD affinity .

Data Contradiction Analysis

Q. How should researchers address variability in reported MIC values across studies?

  • Methodological Answer : Normalize data using standardized protocols (e.g., CLSI guidelines) and control strains. Discrepancies may stem from differences in bacterial inoculum size or growth media. Cross-validation with time-kill assays or checkerboard synergy tests (e.g., with β-lactams) clarifies potency .

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